Naphthol AS-MX butyrate
Overview
Description
Naphthol AS-MX butyrate is an organic compound with the empirical formula C23H23NO3 and a molecular weight of 361.43 g/mol . It is a derivative of naphthol, specifically designed for various industrial and research applications. This compound is known for its stability and unique chemical properties, making it valuable in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthol AS-MX butyrate typically involves the esterification of naphthol derivatives with butyric acid. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Naphthol AS-MX butyrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
Naphthol AS-MX butyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Research studies utilize this compound in drug development and pharmacological testing.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of Naphthol AS-MX butyrate involves its interaction with specific molecular targets. The compound can act as an enzyme substrate, undergoing enzymatic reactions that produce measurable products. In biochemical assays, it is often used to study enzyme kinetics and inhibition. The pathways involved include ester hydrolysis and subsequent reactions with various biomolecules .
Comparison with Similar Compounds
Naphthol AS: An anilide of 3-hydroxy-2-carboxynaphthalene, used in dye synthesis.
Naphthol AS-OL: A derivative with a methoxy group, used in azo dye preparation.
Naphthol AS-D: Another derivative used in the production of organic pigments.
Comparison: Naphthol AS-MX butyrate is unique due to its butyrate ester group, which imparts distinct chemical properties compared to other naphthol derivatives. This uniqueness makes it particularly valuable in specific industrial and research applications where stability and reactivity are crucial.
Properties
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-4-7-22(25)27-21-14-18-9-6-5-8-17(18)13-19(21)23(26)24-20-11-10-15(2)12-16(20)3/h5-6,8-14H,4,7H2,1-3H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXUQZQTBGULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394885 | |
Record name | Naphthol AS-MX butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137629-33-5 | |
Record name | Naphthol AS-MX butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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